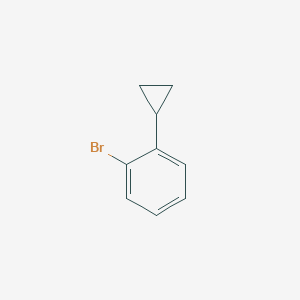

1-Bromo-2-cyclopropylbenzene

説明

Contextualizing 1-Bromo-2-cyclopropylbenzene within Halogenated Cyclopropylarenes

This compound belongs to the broader class of compounds known as halogenated cyclopropylarenes. This family of molecules is characterized by the presence of one or more halogen atoms and a cyclopropyl (B3062369) group attached to an aromatic ring system. The reactivity of these compounds is influenced by the nature and position of the halogen, the electronic properties of the aromatic ring, and the unique characteristics of the cyclopropyl moiety.

The carbon-halogen bond in aryl halides, such as the carbon-bromine bond in this compound, is a key functional group that allows for a wide range of chemical transformations. msu.edu The reactivity of the halogen generally increases down the group, making aryl bromides like this compound more reactive in many coupling reactions than their chloro-analogues, yet often more stable and cost-effective than iodo-analogues. msu.edu The presence of the ortho-cyclopropyl group can sterically and electronically influence the reactivity of the bromine atom, distinguishing it from other brominated arenes.

Significance of the Cyclopropyl Moiety in Aryl Halide Systems

The cyclopropyl group, despite being an alkyl group, imparts unique electronic properties to the aryl system. Due to its significant ring strain, the C-C bonds of the cyclopropane (B1198618) ring have a high degree of p-character, allowing them to conjugate with adjacent π-systems. unl.pt This property enables the cyclopropyl group to act as a competent electron-donating group, which can activate the attached phenyl ring towards certain reactions. unl.pt

This electronic behavior is a result of the molecular orbitals of the cyclopropyl group aligning with the p-orbitals of the aromatic ring. unl.pt Spectroscopic studies have shown that this interaction leads to a shift in the absorption spectra of arylcyclopropanes compared to their saturated alkyl analogues, supporting the concept of conjugation. unl.pt In the context of this compound, this electron-donating nature of the cyclopropyl group can influence the reactivity of the aryl halide in reactions such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The preferred "bisected" conformation of arylcyclopropanes, where the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring, is believed to maximize this orbital overlap, unless prevented by steric hindrance. unl.pt

Advanced Research Trajectories for this compound

This compound serves as a versatile substrate in various advanced organic synthesis methodologies, particularly in the construction of complex polycyclic and polysubstituted aromatic systems. pressbooks.publibretexts.orgopenstax.org Its utility is prominently highlighted in palladium-catalyzed reactions, which are fundamental transformations in modern organic chemistry. mdpi.com

One significant research trajectory involves its use in palladium-catalyzed domino or tandem reactions. For instance, a derivative, 1-bromo-2-(cyclopropylidenemethyl)benzene, has been employed in a novel palladium-catalyzed domino reaction with 2-alkynylbenzenamine to generate complex nitrogen-containing heterocycles like 2-(naphthalen-2-yl)benzenamines and 5H-indeno[1,2-c]quinolines. nih.gov Similarly, it has been used in the synthesis of polycyclic sultams through a palladium-catalyzed tandem reaction with 2-alkynylbenzenesulfonamides, forming multiple new bonds and rings in a single operation. rsc.org

Furthermore, this compound is a valuable precursor for creating more complex molecules via cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com These reactions are pivotal for forming carbon-carbon bonds. Research has demonstrated the successful coupling of various aryl halides with cyclopropylboronic acids or their derivatives to synthesize cyclopropylarenes. unl.ptmdpi.com While specific examples detailing the direct use of this compound in large-scale Suzuki reactions are part of ongoing research, the principles established with similar substrates underscore its potential. For example, the synthesis of cyclopropylthiophenes has been optimized using palladium catalysis, highlighting the robustness of coupling a cyclopropyl group to a heteroaromatic halide. mdpi.comresearchgate.net

The data below illustrates typical conditions for Suzuki-Miyaura cross-coupling reactions involving aryl bromides and cyclopropyl boronic acid derivatives, which are analogous to potential applications of this compound.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield |

| Bromothiophene derivative | Potassium cyclopropyltrifluoroborate | Pd(dppf)Cl2 | K3PO4 | Toluene (B28343)/Water | Low (15-21%) |

| Bromothiophene derivative | Cyclopropylboronic acid | Pd(OAc)2 / cataCXium A | Cs2CO3 | Toluene/Water | High (95%) |

| Bromothiophene derivative | Potassium cyclopropyltrifluoroborate | Pd(OAc)2 / SPhos | K3PO4 | Toluene/Water | Good (69-93%) |

This table presents data for analogous reactions to illustrate the principles of Suzuki-Miyaura coupling for synthesizing cyclopropylarenes. mdpi.com

These research avenues demonstrate the importance of this compound as a sophisticated building block. Its unique structural and electronic features enable the efficient construction of intricate molecular architectures relevant to materials science and medicinal chemistry.

Structure

3D Structure

特性

IUPAC Name |

1-bromo-2-cyclopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUGHJZKCKSVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481115 | |

| Record name | 1-BROMO-2-CYCLOPROPYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57807-28-0 | |

| Record name | 1-Bromo-2-cyclopropylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57807-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-BROMO-2-CYCLOPROPYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-cyclopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 2 Cyclopropylbenzene and Its Analogues

Direct Bromination of Cyclopropylbenzene (B146485)

Direct bromination introduces a bromine atom onto the aromatic ring of cyclopropylbenzene. The success of this transformation hinges on the chosen brominating agent and catalytic system, which influence the reaction pathway and the resulting isomer distribution.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In this process, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. chemistrytalk.org For the bromination of cyclopropylbenzene, the key is to generate a sufficiently powerful bromine electrophile to react with the aromatic ring. libretexts.org

A classic and effective method for aromatic bromination involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). wvu.edu The Lewis acid interacts with a bromine molecule, polarizing the Br-Br bond. This polarization creates a highly electrophilic bromine species, effectively a "Br+" equivalent, which is susceptible to attack by the nucleophilic benzene ring. libretexts.orgchegg.com

The mechanism proceeds in two main steps:

Attack of the electrophile: The π-electron system of the cyclopropylbenzene ring attacks the electrophilic bromine, breaking the ring's aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation: A weak base, such as the FeBr₄⁻ complex formed during the initial step, removes a proton from the carbon atom bearing the new bromine substituent. This step restores the aromaticity of the ring, yielding the brominated product and regenerating the catalyst. wvu.edu

Table 1: Reaction Conditions for Electrophilic Bromination with Br₂/FeBr₃

| Parameter | Condition |

| Substrate | Cyclopropylbenzene |

| Reagent | Molecular Bromine (Br₂) |

| Catalyst | Iron(III) Bromide (FeBr₃) |

| Mechanism | Electrophilic Aromatic Substitution |

| Product | Mixture of ortho- and para-isomers |

N-Bromosuccinimide (NBS) is a versatile reagent for bromination. organic-chemistry.org When used in conjunction with a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation, NBS is primarily employed for allylic and benzylic brominations via a free-radical pathway known as the Wohl-Ziegler reaction. wikipedia.orgmissouri.edu This reaction substitutes a hydrogen atom on a carbon adjacent to a double bond or an aromatic ring. commonorganicchemistry.com

However, for the direct bromination of the aromatic ring of cyclopropylbenzene, a different mechanism is required. NBS can act as a source of electrophilic bromine, particularly for activated aromatic rings. commonorganicchemistry.com For electrophilic aromatic substitution, NBS is typically used not with radical initiators but in polar solvents like N,N-Dimethylformamide (DMF) or with an acid catalyst, which facilitates the generation of the bromine electrophile. missouri.edu The reaction with electron-rich aromatic compounds can proceed efficiently, often with high selectivity. missouri.edu

When an electrophilic aromatic substitution reaction is performed on a substituted benzene ring, the existing substituent directs the incoming electrophile to specific positions. Substituents are broadly classified as either ortho-, para- directing or meta- directing. masterorganicchemistry.com

The cyclopropyl (B3062369) group, like other alkyl groups, is an electron-donating group. It activates the aromatic ring towards electrophilic attack, making it more reactive than benzene itself. chemistrysteps.com This activation is due to the inductive effect and the unique electronic properties of the cyclopropane (B1198618) ring. As an activating group, the cyclopropyl substituent directs incoming electrophiles, such as bromine, to the ortho (position 2) and para (position 4) positions. libretexts.orgmasterorganicchemistry.com

The directing effect is explained by the stability of the carbocation intermediate (arenium ion) formed during the reaction. When the electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge on the carbon atom directly attached to the cyclopropyl group. This allows the electron-donating cyclopropyl group to effectively stabilize the positive charge, lowering the activation energy for the formation of these intermediates compared to the meta-attack pathway. chemistrysteps.commasterorganicchemistry.com Consequently, the bromination of cyclopropylbenzene yields a mixture of 1-bromo-2-cyclopropylbenzene (ortho product) and 1-bromo-4-cyclopropylbenzene (B104418) (para product).

To improve selectivity and employ milder reaction conditions, metal-mediated approaches have been developed for aromatic bromination. These methods often utilize solid-supported catalysts that can be easily recovered and reused.

One such approach involves the use of zinc bromide (ZnBr₂) supported on montmorillonite, a type of clay. This heterogeneous catalytic system has been shown to be fast, efficient, and selective for the bromination of certain aromatic substrates. sigmaaldrich.comresearchgate.net The supported zinc bromide acts as a Lewis acid catalyst, activating the brominating agent. Research has indicated that this method can be highly selective, particularly for the para-bromination of activated aromatic compounds. researchgate.netresearchgate.net The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) can facilitate the reaction. This method presents an environmentally friendlier alternative to traditional homogeneous Lewis acid catalysis. google.com

Table 2: Comparison of Synthetic Methodologies

| Method | Reagents/Catalyst | Mechanism | Key Feature |

| Classical EAS | Br₂, FeBr₃ | Electrophilic Substitution | Standard, effective method for aromatic bromination. wvu.edu |

| NBS Bromination | NBS, Acid Catalyst/DMF | Electrophilic Substitution | Milder alternative to Br₂, good for activated rings. missouri.edu |

| Supported Catalyst | ZnBr₂/Montmorillonite | Metal-mediated Electrophilic Substitution | Reusable catalyst, often shows high para-selectivity. researchgate.net |

Metal-mediated Bromination Approaches

Cross-Coupling Reactions as a Route to this compound

Cross-coupling reactions represent a cornerstone of modern organic synthesis, providing powerful and versatile methods for the formation of carbon-carbon bonds. The synthesis of this compound and its analogues frequently employs these methodologies, utilizing transition metal catalysts, most notably palladium and nickel, to couple a suitable aryl electrophile with a cyclopropyl nucleophile or vice versa. These reactions are valued for their efficiency, functional group tolerance, and the ability to construct the target aryl-cyclopropane bond directly.

Palladium-Catalyzed Approaches

Palladium catalysis has been extensively developed for cross-coupling reactions and offers several reliable pathways to synthesize this compound. These methods include the Suzuki-Miyaura coupling, the Negishi coupling, and the α-arylation of nitriles, each utilizing different organometallic reagents and reaction mechanisms.

Suzuki-Miyaura Coupling with Brominated Precursors

The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate. youtube.com For the synthesis of this compound, this typically involves the reaction of a dibrominated aromatic precursor, such as 1,2-dibromobenzene (B107964), with a cyclopropylboronic acid or one of its ester derivatives. The reaction is advantageous due to the stability, low toxicity, and commercial availability of the boronic acid reagents. mdpi.com

The catalytic cycle is understood to begin with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by a transmetalation step where the cyclopropyl group is transferred from the boron atom to the palladium(II) center, a process facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond, yielding the cyclopropylarene product and regenerating the palladium(0) catalyst. youtube.com The choice of catalyst, ligand, base, and solvent can significantly impact reaction efficiency and yield. youtube.com Dialkylbiaryl phosphine (B1218219) ligands, such as SPhos, are often employed to promote high catalytic activity. nih.gov

| Catalyst Precursor | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, P(t-Bu)₃, DPPF | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane, THF | Aryl Bromides, Cyclopropylboronic Acid |

Negishi Coupling of Cyclopropylzinc Reagents with Aryl Electrophiles

The Negishi coupling provides another robust palladium-catalyzed method for forming C(sp²)-C(sp³) bonds by reacting an organozinc compound with an organic halide. organic-chemistry.orgcjph.com.cn This approach is particularly effective for introducing an unsubstituted cyclopropyl group onto an aromatic ring. researchgate.net The synthesis of this compound via this method would involve the coupling of an aryl dihalide like 1,2-dibromobenzene with a cyclopropylzinc reagent, such as cyclopropylzinc bromide.

Organozinc reagents are known for their high functional group tolerance and reactivity. researchgate.net The reaction mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. The use of specialized biaryldialkylphosphine ligands, such as CPhos, has been shown to effectively promote the desired reductive elimination over competing side reactions like β-hydride elimination. nih.gov This method is valued for its high yields and often proceeds under mild conditions. researchgate.netorganic-chemistry.org

| Catalyst Precursor | Ligand | Solvent | Typical Substrates | Key Feature |

|---|---|---|---|---|

| Pd₂(dba)₃ | PCyp₃, CPhos | THF, THF/NMP | Aryl Bromides, Cyclopropylzinc Halides | High functional group tolerance |

α-Arylation of Cyclopropyl Nitriles using Aryl Bromides

The palladium-catalyzed α-arylation of nitriles is a direct method for forming a bond between an aromatic ring and the α-carbon of a nitrile. This strategy can be applied to the synthesis of analogues of this compound, specifically aryl cyclopropyl nitriles, which are valuable intermediates in medicinal chemistry. nih.gov The reaction involves the coupling of an aryl bromide with cyclopropyl nitrile in the presence of a palladium catalyst and a strong base. nih.gov

The development of this method provides a one-step route to 1-aryl-1-cyclopropanecarbonitriles from readily available starting materials. nih.gov The reaction typically requires a palladium precursor and a suitable phosphine ligand. The choice of a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS), is crucial for deprotonating the cyclopropyl nitrile to generate the active nucleophile. While effective, the requirement for a strong base can sometimes limit the functional group tolerance of the reaction. chu-lab.org

| Catalyst Precursor | Ligand | Base | Solvent | Reactants |

|---|---|---|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, P(t-Bu)₃ | NaHMDS, K₂CO₃ | Toluene, Dioxane | Aryl Bromide, Cyclopropyl Nitrile |

Stereochemical Considerations in Palladium-Catalyzed Cyclopropanation

While the previously mentioned methods construct the aryl-cyclopropane bond, palladium catalysis is also instrumental in the formation of the cyclopropane ring itself, a process known as cyclopropanation. The stereochemical outcome of these reactions is a critical consideration. Palladium-catalyzed intramolecular cycloadditions of methylenecyclopropanes and intermolecular reactions of vinylcyclopropanes often proceed through well-defined intermediates, such as palladium-trimethylenemethane or π-allyl palladium complexes, which can allow for high levels of stereocontrol. st-andrews.ac.uknih.gov

The reaction of vinylcyclopropanes with electron-deficient olefins, for instance, can be considered a formal [3+2]-cycloaddition, where the stereochemistry of the resulting product is influenced by the catalyst and ligands. nih.govacs.org Similarly, the cyclopropanation of 1,3-dienes can be directed by the palladium catalyst system. acs.org The stereospecificity of these reactions often depends on the geometry of the starting material; for example, the cis or trans configuration of a precursor alkene can be directly translated into the relative stereochemistry of the cyclopropane product. acs.org The choice of chiral ligands can render these transformations enantioselective, providing access to optically active cyclopropane derivatives. nih.gov These mechanistic principles are fundamental in designing syntheses of complex molecules containing stereodefined cyclopropane rings.

Nickel-Catalyzed Cross-Coupling Methods

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. escholarship.orgsquarespace.com Nickel catalysts can facilitate the coupling of challenging substrates and often exhibit unique reactivity. For the synthesis of this compound, nickel-catalyzed methods provide efficient routes, particularly through reductive cross-coupling.

A notable development is the nickel-catalyzed reductive cross-coupling of aryl bromides with cyclopropyl bromide. nih.govresearchgate.net This method utilizes a simple Ni(II) precatalyst, often in conjunction with a picolinamide-based ligand, to couple a wide variety of aryl bromides with cyclopropyl bromide to furnish arylcyclopropanes in good to excellent yields. nih.govresearchgate.net This approach is attractive as it couples two electrophiles, avoiding the pre-formation of organometallic reagents. The reaction is tolerant of a broad range of functional groups. nih.gov The mechanism is distinct from traditional cross-coupling and is thought to involve radical pathways or different nickel oxidation states. squarespace.com

| Catalyst Precursor | Ligand | Reductant | Solvent | Coupling Partners |

|---|---|---|---|---|

| NiCl₂(dme), NiI₂ | Picolinamide NN₂ pincer ligand, Bipyridine | Zn, Mn | DMA, THF | Aryl Bromide, Cyclopropyl Bromide |

Cobalt-Catalyzed Cross-Coupling

In recent years, the use of economical and less toxic first-row transition metals as catalysts for cross-coupling reactions has gained significant traction. Cobalt, in particular, has emerged as a versatile catalyst for the formation of carbon-carbon bonds. nih.govresearchgate.net These cobalt-catalyzed reactions can create a range of functionalized compounds, tolerating various sensitive functional groups. researchgate.net

The general approach involves the coupling of an organometallic reagent with an organic halide. For the synthesis of cyclopropylarenes, this could involve the reaction of a cyclopropyl-metallic species with an aryl bromide or the coupling of an aryl-metallic species with a cyclopropyl bromide. Simple cobalt complexes, such as those involving phenanthroline ligands like Co(phen)Cl₂, have proven to be highly efficient and inexpensive precatalysts for a variety of cross-coupling reactions. rsc.org These reactions can form new C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds in good to excellent yields under mild conditions. rsc.org While direct cobalt-catalyzed synthesis of this compound is not extensively detailed, the methodology is applicable for creating analogues by coupling functionalized aryl bromides with cyclopropyl organometallic reagents.

Utilizing Tricyclopropylbismuth (B1255716) in Cross-Coupling Reactions

A notable method for the synthesis of arylcyclopropane analogues involves the use of organobismuth reagents. Specifically, tricyclopropylbismuth has been successfully employed in palladium-catalyzed cross-coupling reactions with aryl halides and triflates. organic-chemistry.orgacs.org This method is advantageous as it tolerates numerous functional groups and, importantly, does not require strictly anhydrous conditions, which can simplify the experimental setup. organic-chemistry.orgnih.gov

Tricyclopropylbismuth is readily prepared from the reaction of bismuth chloride with cyclopropylmagnesium bromide. acs.org The subsequent cross-coupling reaction typically utilizes a palladium catalyst, such as Pd(PPh₃)₄, with a base like K₂CO₃ in a solvent like DMF at elevated temperatures. organic-chemistry.org This approach efficiently transfers a cyclopropyl group to a variety of aryl and heteroaryl halides, providing a practical alternative to other cyclopropylation strategies like Suzuki or Kumada couplings. organic-chemistry.orgresearchgate.net The reaction demonstrates broad substrate scope, accommodating both electron-rich and electron-deficient aryl halides. organic-chemistry.org

Table 1: Palladium-Catalyzed Cross-Coupling of Tricyclopropylbismuth with Aryl Halides Data sourced from J. Org. Chem., 2008, 73, 3452-3459. organic-chemistry.orgacs.org

| Aryl Halide | Catalyst | Base | Conditions | Yield |

|---|

Sandmeyer Reaction for Bromine Introduction

The Sandmeyer reaction is a well-established method for introducing a bromide onto an aromatic ring, starting from a primary aromatic amine. This two-step process is a cornerstone of aromatic chemistry and is directly applicable to the synthesis of this compound from 2-cyclopropylaniline.

Diazotization of 2-cyclopropylaniline

The first step is the conversion of the primary amine, 2-cyclopropylaniline, into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, most commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid. For the introduction of bromine, hydrobromic acid (HBr) is the acid of choice. The reaction is performed at low temperatures, usually between 0 and 5 °C, to ensure the stability of the resulting diazonium salt. The amine reacts with nitrous acid to form a transient N-nitrosamine, which then tautomerizes and dehydrates under the acidic conditions to yield the aryl diazonium bromide.

Bromide Displacement using CuBr

In the second step, the diazonium salt solution is treated with a solution of copper(I) bromide (CuBr). The CuBr acts as a catalyst, facilitating the displacement of the diazonio group (-N₂⁺) by a bromide ion. This step involves a single-electron transfer mechanism, leading to the formation of an aryl radical, molecular nitrogen (N₂), and copper(II) bromide. The aryl radical then abstracts a bromine atom from the copper(II) bromide to form the final product, this compound, while regenerating the copper(I) catalyst. The evolution of nitrogen gas is a strong driving force for this reaction.

Alternative and Emerging Synthetic Routes

Beyond traditional methods, other synthetic strategies can be envisioned or have been developed for specific transformations relevant to the synthesis of this compound.

Preparation from 1-(2-Bromophenyl)cyclopropane Carboxylic Acid via Decarboxylative Bromination

An alternative route to introduce a bromine atom involves a decarboxylative halogenation reaction, such as the Hunsdiecker reaction or a variation thereof. Starting with 1-(2-Bromophenyl)cyclopropane carboxylic acid, this method would replace the carboxylic acid group with a bromine atom. However, this specific transformation would yield 1,2-dibromocyclopropane, not the target aromatic compound.

A more chemically logical, albeit structurally different, transformation would be the decarboxylative bromination of 2-cyclopropylbenzoic acid to yield this compound. In a typical Hunsdiecker protocol, the carboxylic acid is first converted to its silver salt. This silver carboxylate is then treated with elemental bromine in an inert solvent. The reaction proceeds through a radical mechanism, initiated by the reaction of the silver salt with bromine, which leads to the loss of carbon dioxide and the formation of the desired aryl bromide. A related procedure, the Cristol-Firth modification, uses red mercuric oxide and bromine with the carboxylic acid to achieve the same transformation, potentially offering a simpler experimental setup. orgsyn.org

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound and related compounds is increasingly being viewed through the lens of green chemistry, which aims to minimize environmental impact and enhance safety. researchgate.net Traditional bromination methods often rely on molecular bromine (Br₂), a substance that is toxic, corrosive, and hazardous to handle. nih.gov Consequently, research has focused on developing safer and more sustainable alternatives.

One significant green approach is the in situ generation of the brominating agent. nih.gov This strategy avoids the transportation and storage of large quantities of molecular bromine. For instance, bromine can be safely and efficiently generated within the reaction system from reagents like hydrogen bromide (HBr) with an oxidant such as hydrogen peroxide (H₂O₂). nih.gov This method reduces the risk of accidental bromine release to virtually zero, as the hazardous substance is consumed as it is formed. nih.gov Another approach involves using aqueous systems, such as an Aluminum Bromide-Bromine (AlBr₃-Br₂) system in water, which can serve as an effective and eco-friendly medium for the bromination of aromatic compounds. researchgate.net

Catalysis plays a crucial role in environmentally friendly synthesis. The development of recyclable and eco-friendly catalysts, such as tungstate-exchanged Mg-Al layered double hydroxides, has shown promise in improving the atom economy of bromination reactions. researchgate.net These catalysts can facilitate the recycling of hydrogen bromide (HBr) generated as a byproduct, oxidizing it for subsequent bromination steps and preventing it from becoming waste. researchgate.net

For the construction of the cyclopropyl-aryl bond, palladium-catalyzed cross-coupling reactions represent a powerful and adaptable method. unibo.it Green advancements in this area focus on using greener solvents, minimizing catalyst loading, and developing protocols for catalyst recovery and reuse. unibo.it For example, the cross-coupling of cyclopropylmagnesium bromide with aryl bromides can be achieved in high yields using a palladium catalyst, offering a scalable and cost-effective route to cyclopropyl arenes. organic-chemistry.orgnih.gov

Table 1: Comparison of Green Bromination Strategies for Aromatic Compounds

| Strategy | Brominating Agent/System | Key Advantages | Relevant Principles of Green Chemistry |

|---|---|---|---|

| In Situ Generation | HBr / H₂O₂ or NaOCl / HBr | Enhanced safety by avoiding storage of bulk Br₂; reduced risk of accidental release. nih.gov | Accident Prevention |

| Aqueous Media | AlBr₃-Br₂ in H₂O | Use of water as a safe and environmentally benign solvent; potential for reagent recycling. | Safer Solvents & Auxiliaries |

| Catalytic Approaches | Recyclable catalysts (e.g., LDH-WO₄) | High atom economy through HBr recycling; reduction of waste. researchgate.net | Catalysis, Atom Economy |

| Alternative Reagents | N-Bromosuccinimide (NBS) | Milder reaction conditions; often more selective than molecular bromine. cambridgescholars.com | Use of Safer Chemicals |

Continuous Flow Reactor Systems for Industrial-Scale Production

For the industrial-scale production of this compound and its analogues, continuous flow reactor systems offer significant advantages over traditional batch processing. beilstein-journals.org These systems, particularly microreactors, provide superior control over reaction parameters, enhance safety, and can lead to higher yields and purity. researchgate.netglobalspec.com

A primary benefit of flow chemistry in this context is the mitigation of hazards associated with highly reactive reagents and exothermic reactions. researchgate.net Bromination, for example, can be a highly exothermic process. In a continuous flow setup, the small reactor volume and high surface-area-to-volume ratio allow for efficient heat dissipation, preventing thermal runaways that can occur in large batch reactors. nih.gov Furthermore, the in situ generation of hazardous reagents like molecular bromine can be seamlessly integrated into a flow system. nih.gov An oxidant and a bromide source can be continuously mixed and reacted, with the resulting bromine immediately introduced to the substrate stream, ensuring that only minimal quantities of the hazardous material exist at any given moment. nih.gov

Flow reactors are also exceptionally well-suited for reactions involving unstable intermediates, which are common in the synthesis of complex organic molecules. researchgate.netresearchgate.net The synthesis of functionalized aryl compounds often involves organometallic species like aryllithiums, which can be difficult to handle in batch reactors due to their high reactivity and instability. researchgate.netnih.gov In a flow system, these intermediates can be generated and consumed within minutes or even seconds, minimizing decomposition and side reactions. researchgate.net This precise control allows for transformations that are often impractical on a large scale in batch mode. researchgate.netnih.gov

The scalability of continuous flow systems is another key driver for their adoption in industrial production. Instead of designing larger, more complex reactors (scaling-up), production capacity is increased by operating the system for longer durations or by running multiple reactors in parallel (numbering-up). This approach avoids the challenges of reproducing reaction conditions at different scales and allows for more flexible and on-demand manufacturing. The integration of steps, such as a halogen-lithium exchange followed by a cross-coupling reaction, can be achieved in a single, continuous process, significantly streamlining the synthesis. beilstein-journals.orgnih.gov

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Aryl Halide Production

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk of thermal runaway with exothermic reactions; requires handling of large volumes of hazardous materials. | Excellent heat transfer minimizes risk; hazardous intermediates can be generated and used in situ. nih.gov |

| Control | Difficult to maintain uniform temperature and concentration profiles in large vessels. | Precise control over temperature, pressure, and residence time. researchgate.net |

| Scalability | "Scaling-up" is complex and can alter reaction outcomes. | "Numbering-up" or longer run times provide straightforward and predictable scalability. |

| Efficiency | Can have longer reaction times and more complex workup procedures. | Often features shorter reaction times, higher yields, and potential for integrated purification. beilstein-journals.org |

| Handling of Intermediates | Unstable intermediates may decompose before reacting, leading to lower yields and impurities. | Rapid generation and consumption of unstable intermediates is possible, expanding synthetic possibilities. researchgate.netresearchgate.net |

Advanced Reactivity and Mechanistic Investigations of 1 Bromo 2 Cyclopropylbenzene

Reactivity of the Bromine Atom

The bromine atom in 1-bromo-2-cyclopropylbenzene serves as a versatile handle for a variety of chemical transformations, primarily nucleophilic substitution and metal-catalyzed cross-coupling reactions. cymitquimica.com

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring of this compound can be displaced by various nucleophiles. cymitquimica.com These reactions typically proceed under conditions that favor nucleophilic aromatic substitution. For instance, the bromine can be substituted by nucleophiles such as amines, thiols, or alkoxides to introduce new functional groups onto the aromatic ring. ambeed.com The presence of the adjacent cyclopropyl (B3062369) group may exert steric or electronic effects that influence the rate and regioselectivity of these substitution reactions.

Cross-Coupling Reactions (Detailed Mechanistic Insights)

This compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. cymitquimica.com The general mechanism for these transformations, such as the Suzuki-Miyaura coupling, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

| Factor | Description | Impact on this compound |

| Nature of Halogen | The C-X bond strength decreases down the group (F > Cl > Br > I). | The C-Br bond is sufficiently reactive for oxidative addition under typical palladium catalysis. |

| Electronic Effects | Electron-withdrawing groups on the aryl ring can facilitate oxidative addition. | The cyclopropyl group's electronic influence is complex, exhibiting both sigma-donating and pi-accepting character. |

| Steric Hindrance | Bulky groups ortho to the halogen can hinder the approach of the palladium catalyst. | The ortho-cyclopropyl group presents moderate steric bulk. |

| Ligand on Palladium | The nature of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand on the Pd(0) catalyst is critical. | Bulky, electron-rich ligands generally promote oxidative addition. |

Following oxidative addition, the next step is transmetalation, where the organic group from an organometallic reagent is transferred to the palladium(II) center, displacing the halide. libretexts.orgunl.pt In the context of a Suzuki-Miyaura coupling, this involves the reaction of the arylpalladium(II) bromide intermediate with an organoboron compound, such as a boronic acid or its ester, in the presence of a base. libretexts.orgsigmaaldrich.com The base activates the organoboron species, facilitating the transfer of the organic moiety to the palladium. libretexts.org The specific mechanism of transmetalation can vary depending on the reaction conditions and the nature of the reactants. sigmaaldrich.comnih.gov

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the final product. uni-regensburg.delibretexts.org This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation on the palladium complex. libretexts.org The electronic properties of the ligands and the organic groups attached to the palladium can influence the rate of this step. libretexts.org

| Step | Reactants | Intermediate | Product of Step |

| Oxidative Addition | This compound, Pd(0)Ln | Aryl-Pd(II)-Br complex | (2-Cyclopropylphenyl)palladium(II) bromide |

| Transmetalation | (2-Cyclopropylphenyl)palladium(II) bromide, Organoboron reagent, Base | Di-organo-Pd(II) complex | Di-organopalladium(II) species |

| Reductive Elimination | Di-organopalladium(II) species | - | Coupled product, Pd(0)Ln |

The choice of ligand and catalyst system is paramount in controlling the rate and selectivity of cross-coupling reactions involving this compound. cymitquimica.comuva.es Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the palladium catalyst and modulating its reactivity throughout the catalytic cycle. wiley-vch.deoup.com

Electron-rich and sterically bulky ligands can enhance the rate of oxidative addition and reductive elimination. oup.com For instance, bulky phosphine ligands can promote the formation of the active monoligated Pd(0) species and facilitate the final reductive elimination step. wiley-vch.de The structure of the ligand can also influence the selectivity of the reaction, particularly in cases where multiple reactive sites are present in the substrate. In some specialized cross-coupling reactions, the ligand can be designed to control enantioselectivity. caltech.edu

The catalyst precursor also plays a role. While palladium(0) sources are often used, palladium(II) precatalysts like palladium acetate (B1210297) (Pd(OAc)₂) are also common and are reduced in situ to the active Pd(0) species. nih.gov The efficiency of different catalyst systems can vary significantly depending on the specific substrates and reaction conditions. For example, certain palladium/ligand combinations are more effective for coupling with sterically hindered substrates. oup.comnih.gov

Steric and Electronic Effects on Reactivity

The reactivity of this compound is intricately influenced by both steric and electronic factors. The cyclopropyl group, situated ortho to the bromine atom, exerts significant steric hindrance, which can direct the regioselectivity of certain reactions. Electronically, the cyclopropyl group is known to act as an electron-donating group through conjugation with the adjacent π-system of the benzene (B151609) ring. vaia.comunl.pt This electron-donating nature activates the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted bromobenzene. vaia.com

In the context of nucleophilic substitution reactions involving arylcyclopropane radical cations, both steric and electronic effects play crucial roles. acs.org Studies on substituted arylcyclopropane radical cations have revealed that while steric effects on the regioselectivity of nucleophilic attack are generally small, electronic effects from substituents on both the cyclopropane (B1198618) ring and the aryl ring are substantial. acs.org For instance, in the reactions of substituted arylcyclopropane cation radicals, there is a high regioselectivity for nucleophilic attack at the more substituted carbon atom, a process that occurs with stereospecific inversion of configuration. acs.org

The interplay between these effects is critical in determining the outcome of various reactions. For example, the conjugative properties of the cyclopropyl group can lead to a lengthening of the vicinal C-C bonds and a shortening of the distal C-C bond within the cyclopropane ring. unl.pt However, studies on the pKa of substituted trans-2-phenylcyclopropane carboxylic acids suggest that the cyclopropyl group is not very effective at transmitting electronic effects through conjugation in all contexts. unl.pt

Radical Reactions Involving the C-Br Bond

The carbon-bromine (C-Br) bond in this compound is a key site for radical reactivity. This bond can be cleaved to generate aryl radicals, which can then participate in a variety of synthetic transformations. While specific studies focusing exclusively on radical reactions of this compound are not extensively detailed in the provided search results, general principles of radical chemistry of aryl halides can be applied.

For instance, the generation of bromine radicals from sources like boron tribromide (BBr₃) in the presence of a proton source and oxygen can initiate radical reactions with cyclopropanes. rsc.org This suggests that under appropriate conditions, the C-Br bond in this compound could be targeted. The resulting aryl radical could then undergo further reactions.

It's important to note that the presence of the cyclopropyl group can influence the stability and reactivity of radical intermediates. The cyclopropyl group itself can act as a probe for radical cation intermediates, as the formation of such species often leads to ring-opening of the cyclopropane. researchgate.net

Reactivity of the Cyclopropyl Group

The strained three-membered ring of the cyclopropyl group in this compound is a source of significant reactivity, particularly in ring-opening reactions. nih.gov This reactivity provides a pathway to more complex functionalized molecules.

Ring-Opening Reactions

The high ring strain of the cyclopropyl group makes it susceptible to cleavage under various conditions, including acid catalysis and oxidative processes. unl.ptnih.gov These ring-opening reactions are valuable transformations in organic synthesis.

Acid-Catalyzed Ring Opening (e.g., Brønsted Acids in Hexafluoroisopropanol)

Arylcyclopropanes, including by extension this compound, can undergo ring-opening hydroarylation when treated with a catalytic amount of a Brønsted acid, such as triflic acid (TfOH), in hexafluoroisopropanol (HFIP) solvent. semanticscholar.orgrsc.orgnih.gov This reaction is notable because it enables the intermolecular C-C bond formation for monosubstituted cyclopropanes, a transformation typically limited to more activated donor-acceptor cyclopropanes. semanticscholar.orgrsc.org The use of HFIP as a solvent is crucial as it enhances the electrophilicity of the system. semanticscholar.orgresearchgate.net

SN1-type Mechanism for Arylcyclopropanes

Mechanistic studies and experimental observations suggest that the acid-catalyzed ring-opening of electron-rich arylcyclopropanes proceeds through an SN1-type mechanism. semanticscholar.orgrsc.org This pathway involves the direct protonation of the cyclopropane ring to form a carbocation intermediate. semanticscholar.org This carbocation is then trapped by a nucleophile. semanticscholar.orgrsc.org The formation of branched products in the reaction of arylcyclopropanes with arene nucleophiles is consistent with this SN1-type pathway. semanticscholar.orgrsc.org

Table 1: Proposed SN1-type Nucleophilic Ring Opening of Arylcyclopropanes

| Step | Description |

| 1. Protonation | The cyclopropane ring is protonated by the Brønsted acid (e.g., TfOH), facilitated by the HFIP solvent. |

| 2. Carbocation Formation | The protonated cyclopropane undergoes ring-opening to form a stable carbocation intermediate. |

| 3. Nucleophilic Attack | An arene nucleophile attacks the carbocation, leading to the formation of a new C-C bond and the final branched product. |

This table is based on the proposed mechanism for arylcyclopropanes in general, as detailed in the cited literature. semanticscholar.orgrsc.org

Influence of Substituents on Ring-Opening Pathways

The cyclopropyl group in this compound is a strained three-membered ring that can undergo ring-opening reactions, particularly under radical or cationic conditions. The regioselectivity and rate of these ring-opening reactions are significantly influenced by the nature and position of substituents on both the cyclopropyl and the aromatic rings.

Theoretical studies have shown that the ring-opening of the cyclopropyl radical can proceed through both disrotatory and conrotatory pathways. rsc.org The presence of substituents can favor one pathway over the other, thereby influencing the stereochemistry of the resulting product. rsc.org For instance, in radical-mediated ring-opening reactions, the fission of the more substituted βγ-bond is often observed. rsc.org

Aryl-substituted cyclopropyl carbonyl compounds undergo ring-opening hydrosilylation or dehydrogenative hydrosilylation depending on the substitution pattern. researchgate.net Specifically, 2-aryl-substituted cyclopropyl carbonyl compounds yield linear enol ethers, while 2,2-diaryl-substituted analogues lead to silyloxy-1,3-dienes. researchgate.net These reactions are proposed to proceed through α-cyclopropyl silyloxy radicals that undergo ring-opening to form more stable benzyl (B1604629) radicals. researchgate.net The presence of a radical scavenger like TEMPO inhibits these reactions, supporting a radical-mediated pathway. researchgate.net

In the context of cationic intermediates, the stability of the resulting carbocation dictates the ring-opening pathway. Brønsted acid-catalyzed arylative ring-opening of aryl-cyclopropanes proceeds through a carbocation intermediate to furnish branched products. rsc.org The regioselectivity is dependent on the cyclopropane substitution, with carbonyl-bearing cyclopropanes reacting via a homo-conjugate addition pathway to give linear products. rsc.org

The influence of substituents on the aromatic ring also plays a crucial role. Electron-donating groups can stabilize adjacent cationic intermediates, facilitating ring-opening, while electron-withdrawing groups can have the opposite effect. nih.gov

Table 1: Influence of Substituents on Ring-Opening Pathways of Cyclopropyl Arenes

| Reactant Type | Reaction Conditions | Substituent Effect | Predominant Pathway | Product Type |

|---|---|---|---|---|

| 2-Aryl-substituted cyclopropyl carbonyl compounds | Au nanoparticles, hydrosilanes | Aryl group at C2 | Radical-clock ring-opening | Linear enol ethers |

| 2,2-Diaryl-substituted cyclopropyl carbonyl compounds | Au nanoparticles, hydrosilanes | Two aryl groups at C2 | Radical-clock ring-opening and dehydrogenation | Silyloxy-1,3-dienes |

| Aryl-cyclopropanes | Brønsted acid (TfOH), HFIP | Aryl group | Carbocation intermediate | Branched aryl-alkanes |

| Carbonyl-bearing cyclopropanes | Brønsted acid (TfOH), HFIP | Carbonyl group | Homo-conjugate addition | Linear γ-arylated carbonyls |

Conjugative Properties and Electron-Donating Effects

The cyclopropyl group can exhibit electronic effects similar to a double bond, allowing it to conjugate with adjacent π-systems. This property influences the reactivity of the aromatic ring in this compound. The cyclopropyl group is generally considered a good π-electron donor. stackexchange.com This electron-donating nature arises from the high p-character of its C-C bonds, often referred to as "bent bonds."

This electron-donating character activates the benzene ring towards electrophilic aromatic substitution, making it more reactive than unsubstituted benzene. vaia.com Thermochemical studies have shown that cyclopropylbenzene (B146485) is stabilized by approximately 8 kJ mol⁻¹, indicating appreciable conjugation between the cyclopropyl group and the benzene ring. cdnsciencepub.com

Cyclopropanation Reactions for Derivative Synthesis

While this compound is itself a cyclopropanated arene, further cyclopropanation reactions can be envisioned on derivatives or precursors to synthesize more complex structures. For instance, the synthesis of this compound can be achieved through the cyclopropanation of 1-bromo-2-vinylbenzene. The Simmons-Smith reaction, using a zinc-copper couple and diiodomethane, is a classic method for cyclopropanation of alkenes. orgsyn.org

Modern variations of cyclopropanation reactions offer more control and broader substrate scope. For example, rhodium-catalyzed intermolecular cyclopropanation of alkenes using cyclopropenes as carbene precursors provides a diastereoselective route to substituted cyclopropanes. lookchem.com Such methods could potentially be applied to functionalized derivatives of this compound to introduce additional cyclopropyl moieties or other functional groups. The Wadsworth-Emmons cyclopropanation is another powerful tool for the diastereoselective and enantiospecific synthesis of multi-substituted cyclopropanes. core.ac.uk

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution (beyond bromination)

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS). The directing effects of the existing substituents, the bromo group and the cyclopropyl group, will determine the position of the incoming electrophile. The bromo group is a deactivating but ortho,para-director, while the cyclopropyl group is an activating ortho,para-director. vaia.comuri.edu

Given the ortho-position of the bromo and cyclopropyl groups relative to each other, their directing effects will either reinforce or compete. Both groups direct to positions 4 and 6 (para and ortho to the cyclopropyl group, and meta and para to the bromo group, respectively). Steric hindrance from the cyclopropyl group might disfavor substitution at position 3. Therefore, substitution is most likely to occur at positions 4 and 6.

For example, nitration of this compound with a mixture of nitric and sulfuric acids would be expected to yield a mixture of 1-bromo-2-cyclopropyl-4-nitrobenzene and 1-bromo-2-cyclopropyl-6-nitrobenzene. uomustansiriyah.edu.iq Similarly, Friedel-Crafts acylation could be used to introduce an acyl group onto the ring, likely at the less sterically hindered position 4. acs.org

C(sp²)-H Functionalization Reactions

Direct C(sp²)-H functionalization offers an atom-economical way to introduce new substituents onto the aromatic ring of this compound without the need for pre-functionalization. Transition metal-catalyzed C-H activation is a prominent strategy in this area. For instance, iron-catalyzed C(sp²)-H/C(sp³)-H coupling reactions have been developed to form new carbon-carbon bonds. researchgate.netresearchgate.net

These reactions often proceed through a radical mechanism, where a metal catalyst initiates the formation of a radical which then reacts with the aromatic ring. researchgate.net In the context of this compound, such reactions could be directed by the electronic properties of the substituents. The regioselectivity of these reactions can be influenced by the directing groups present on the aromatic ring. While specific examples for this compound are not extensively documented, the principles of C-H functionalization on substituted arenes suggest that reactions at the less sterically hindered C-H bonds, guided by the electronic nature of the bromo and cyclopropyl groups, would be feasible.

Oxidation and Reduction Reactions of this compound

The oxidation of this compound can occur at either the aromatic ring or the cyclopropyl group. Enzymatic oxidation of cyclopropylbenzene using toluene (B28343) dioxygenase has been shown to produce cis-diene diols and catechols. cdnsciencepub.com A similar bio-oxidation of this compound could potentially yield the corresponding diol or catechol derivatives. Chemical oxidation with strong oxidizing agents like potassium permanganate (B83412) can lead to the cleavage of the aromatic ring or oxidation of the benzylic position if an alkyl group were present. echemi.com Oxidation can also lead to ring-opening of the cyclopropyl group, particularly in the presence of certain metal catalysts. vt.edu

Reduction of this compound can be achieved through several methods. The bromo substituent can be removed via catalytic hydrogenation or by using reducing agents like lithium aluminum hydride, although the latter may also affect other functional groups. The aromatic ring can be reduced under more forcing conditions, for example, using Birch reduction to form a cyclohexadiene derivative. The cyclopropyl ring is generally stable to many reducing conditions but can be cleaved under conditions that involve radical intermediates or strong acids.

Computational and Spectroscopic Characterization for Mechanistic Elucidation

Computational Chemistry Studies

Computational chemistry serves as a powerful tool for understanding the intrinsic properties of 1-Bromo-2-cyclopropylbenzene. Through various theoretical models, it is possible to probe aspects of the molecule that are difficult to measure experimentally.

Density Functional Theory (DFT) Calculations for Electronic EffectsDensity Functional Theory (DFT) is a mainstay in the computational study of organic molecules, offering a balance between accuracy and computational cost. For brominated cyclopropylbenzenes, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are employed to investigate the electronic influence of the substituents on the aromatic ring.benchchem.com

Electrostatic Potential MapsElectrostatic potential (ESP) maps are three-dimensional visualizations of the charge distribution within a molecule.qmul.ac.ukFor this compound, an ESP map would illustrate the electronic interplay between the electron-withdrawing bromine atom and the electron-donating cyclopropyl (B3062369) group.

The map would be expected to show a region of negative electrostatic potential (typically colored red) around the electronegative bromine atom, indicating a site susceptible to electrophilic attack. Conversely, the cyclopropyl group, known to donate electron density to the aromatic ring through hyperconjugation, would contribute to the π-electron cloud of the benzene (B151609) ring. unl.pt The area around the hydrogen atoms of the cyclopropyl group would exhibit positive potential (blue). The ortho-positioning of these two groups creates a complex electronic environment, influencing the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how a molecule interacts with other reagents.wur.nlThe energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.benchchem.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the cyclopropyl group, which acts as the center for nucleophilic behavior (donating electrons). The LUMO, conversely, would likely have significant contributions from the C-Br antibonding orbital, marking it as the center for electrophilic behavior (accepting electrons). DFT calculations provide quantitative values for these orbital energies and their energy gap. While specific values for this compound require dedicated computation, analysis of related compounds provides insight.

| Parameter | Description | Expected Influence on this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Relatively high due to the electron-donating cyclopropyl group, making the molecule susceptible to oxidation and electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Lowered by the presence of the electronegative bromine atom, particularly influencing the C-Br bond. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; correlates with chemical reactivity and stability. | A moderate gap is expected, balancing the opposing electronic effects of the substituents. A smaller gap compared to benzene indicates higher reactivity. nih.gov |

Ab Initio Computational Studies of Gas-Phase StructureAb initio computational methods, which are based on first principles without empirical parameters, are used to determine the precise gas-phase structure and conformational preferences of molecules.sigmaaldrich.comchemicalbook.comFor ortho-disubstituted cyclopropylbenzenes like this compound, steric hindrance between the adjacent substituents is a dominant factor in determining the preferred conformation.

Studies on related 2-substituted cyclopropylbenzenes using ab initio (STO-3G and 6-31G*) calculations have shown that they preferentially adopt a "perpendicular" conformation. cdnsciencepub.com In this arrangement, the plane of the cyclopropyl ring is roughly perpendicular to the plane of the benzene ring. This is in contrast to the parent cyclopropylbenzene (B146485), which favors a "bisected" conformation where a C-H bond of the cyclopropyl group lies in the plane of the aromatic ring. unl.ptcdnsciencepub.com The steric repulsion between the ortho-bromine atom and the cyclopropyl hydrogens in this compound forces the cyclopropyl group to rotate out of the bisected alignment to minimize this unfavorable interaction. This perpendicular preference has significant implications for the molecule's spectroscopic properties and reactivity. vt.edu

| Compound | Dominant Conformation | Primary Reason | Computational Method Reference |

|---|---|---|---|

| Cyclopropylbenzene | Bisected | Favorable electronic conjugation | Ab Initio sigmaaldrich.com |

| This compound (ortho) | Perpendicular (Predicted) | Steric hindrance between ortho substituents | Ab Initio (STO-3G, 6-31G*) cdnsciencepub.com |

| 1-Bromo-3-cyclopropylbenzene (B155160) (meta) | Bisected | Reduced steric hindrance allows for favorable conjugation | DFT acs.org |

Mechanistic Pathway Predictions and Transition State AnalysisComputational chemistry is invaluable for mapping out potential reaction pathways and analyzing the high-energy transition states that govern reaction rates. For reactions involving arylcyclopropanes, DFT calculations can distinguish between different plausible mechanisms.rsc.org

For example, in the acid-catalyzed ring-opening hydroarylation of arylcyclopropanes, two primary mechanisms are considered: a stepwise SN1-type pathway involving a discrete carbocation intermediate, and a concerted SN2-like homo-conjugate addition. rsc.orgchemrxiv.org DFT calculations of the transition state energies for each path can determine which is more favorable. For electron-rich arylcyclopropanes, the calculations often support the formation of a carbocation intermediate upon protonation of the cyclopropane (B1198618) ring. chemrxiv.org The stability of this intermediate, influenced by the electronic effects of the bromo and cyclopropyl groups, would be a key factor in the reaction outcome for this compound. These computational models provide a detailed picture of the reaction coordinates, allowing for the rationalization of product distributions and reaction kinetics.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR for mechanistic studies)

¹H NMR spectroscopy is a powerful tool for probing the mechanistic details of reactions involving this compound and related arylcyclopropanes. In situ ¹H NMR studies can track the progress of reactions and identify intermediates. For instance, in studies of the ring-opening hydroarylation of cyclopropylbenzenes, ¹H NMR analysis has been used to observe the decomposition of the starting material and the formation of intermediates in the presence of a strong acid like triflic acid (TfOH) in hexafluoroisopropanol (HFIP). chemrxiv.org These studies suggest that aryl cyclopropanes can undergo ring-opening in the presence of TfOH and react through an SN1-type mechanistic pathway. chemrxiv.org

Furthermore, ¹H NMR is crucial for characterizing the products of reactions involving cyclopropylarenes. For example, in the oxidation of cyclopropylnaphthalenes, ¹H NMR is used alongside other techniques to identify the structure of the resulting products. vt.edu The chemical shifts and coupling constants of the protons on the cyclopropyl ring and the aromatic ring provide definitive structural information. In the context of synthesizing derivatives, such as 1-bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene, ¹H NMR is used to confirm the structure of the final product, with characteristic signals for the aromatic and cyclopropyl protons. chemicalbook.com

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic | 6.8 - 7.5 | m | - |

| Cyclopropyl (methine) | 1.8 - 2.2 | m | - |

| Cyclopropyl (methylene) | 0.6 - 1.2 | m | - |

| This table provides generalized ¹H NMR data for a 2-substituted bromocyclopropylbenzene moiety. Specific values can vary based on the full molecular structure and solvent. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the analysis of reaction products and the assessment of purity for this compound and its derivatives. etamu.edu This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu

In synthetic procedures, GC-MS is routinely used to monitor the progress of a reaction by identifying the components in the reaction mixture. For example, in the synthesis of 1-bromo-3-cyclopropylbenzene from 1-bromo-3-vinyl-benzene, GC-MS analysis revealed the presence of both the desired product and the starting material in the crude reaction mixture. echemi.com Similarly, in the synthesis of cyclopropylthiophenes via Suzuki-Miyaura coupling, GC-MS is used to confirm the consumption of the starting bromothiophene and to evaluate the purity of the final product. mdpi.com Commercial suppliers of this compound often provide a certificate of analysis that includes purity determination by GC, with purities often exceeding 98%. apolloscientific.co.uk

The mass spectrum obtained from GC-MS provides crucial information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. For 1-bromo-4-cyclopropylbenzene (B104418), the GC-MS data shows a top peak at m/z 117 and a third-highest peak at m/z 196, corresponding to the molecular ion. nih.gov

| Parameter | Description |

| Stationary Phase | Typically a non-polar or medium-polarity column, such as one with a 5% phenylsilicone film (OV-5). rsc.org |

| Mobile Phase | An inert carrier gas, such as helium or nitrogen. etamu.edu |

| Detection | Electron Ionization (EI) at 70 eV is common for generating fragment ions. rsc.org |

| Data Output | A chromatogram showing retention times of components and a mass spectrum for each component. etamu.edu |

UV Spectroscopy for Conjugative Properties

UV spectroscopy is a key technique for investigating the electronic structure and conjugative properties of arylcyclopropanes like this compound. The cyclopropyl group, due to the unique hybridization of its C-C bonds, can engage in conjugation with adjacent π-systems, such as a benzene ring. unl.pt This interaction influences the energy of electronic transitions, which can be observed as shifts in the maximum absorption wavelength (λmax) in the UV spectrum.

Studies have shown that the UV absorption bands for compounds with a cyclopropyl group adjacent to a double bond or an aromatic ring are found at wavelengths between their saturated alkyl and fully unsaturated analogs. unl.pt This supports the idea that the cyclopropyl group can participate in conjugation with π-systems. unl.pt The conjugative ability of the cyclopropyl group is attributed to its Walsh-type orbitals, which can overlap with the p-orbitals of the aromatic ring. unl.pt

In a study comparing the absorption spectra of benzoyl cyclopropanes with their ethylenic and saturated counterparts, a shift towards the visible region was observed for the cyclopropyl compounds, indicating conjugation. unl.pt This hyperconjugation has also been noted in the UV spectra of other cyclopropyl-substituted aromatic systems. unl.pt The specific λmax and molar absorptivity values are sensitive to the substitution pattern on the aromatic ring and the conformation of the molecule.

| Compound Type | General λmax Range (nm) | Effect of Cyclopropyl Group |

| Alkylbenzene | ~260 | Baseline |

| Cyclopropylbenzene | Shifted to longer wavelengths vs. alkylbenzene | Bathochromic shift |

| Styrene (Vinylbenzene) | Longer wavelength than cyclopropylbenzene | Further bathochromic shift |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

For brominated flame retardants, TGA is used to determine the temperature at which they decompose. researchgate.net For example, the decomposition temperature of decabromodiphenyl ethane (B1197151) is around 623 K. researchgate.net In the context of halogenated plastics recovered from electronic waste, TGA coupled with Fourier transform infrared spectrometry (TGA-FT-IR) has been used to investigate their decomposition. core.ac.uk For plastics containing acrylonitrile-butadiene-styrene (ABS), aromatic and aliphatic materials are released in two stages. core.ac.uk For those containing poly(vinyl chloride) (PVC), the decomposition involves the evolution of HCl followed by aromatic and aliphatic compounds. core.ac.uk

For a compound like this compound, a TGA analysis would be expected to show a weight loss corresponding to the volatilization of the compound, followed by decomposition at higher temperatures. The decomposition products would likely include HBr and various hydrocarbon fragments. The presence of the bromine atom may influence the decomposition temperature and the nature of the degradation products.

High-Performance Liquid Chromatography (HPLC) for Photolytic Degradation Studies

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. core.ac.uk It is particularly useful for studying the photolytic degradation of compounds like this compound.

While specific studies on the photolytic degradation of this compound are not detailed, the methodology for similar compounds is well-established. For instance, the photolytic degradation of 1-bromo-3-cyclopropylbenzene can be monitored using HPLC. UV irradiation of a solution of the compound can lead to the cleavage of the C-Br bond, forming radical intermediates that can then react further. HPLC with a suitable column, such as a C18 column, and a UV detector can be used to quantify the decrease in the concentration of the parent compound and the formation of degradation products over time.

In the context of medicinal chemistry and drug development, HPLC is also used to assess the purity of synthesized compounds. For example, the purity of large-scale preparations of cyclopropylbenzene derivatives can be determined by HPLC to be as high as 99.5%.

| Parameter | Typical Conditions for Analysis of Aryl Halides |

| Stationary Phase | Reversed-phase C18 silica (B1680970) gel |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water or an aqueous buffer. |

| Detection | UV detector set to a wavelength where the analyte absorbs, such as 254 nm or 270 nm. |

| Application | Quantifying the parent compound and its photoproducts to determine degradation kinetics. |

Microwave Spectroscopic and Electron Diffraction Techniques for Gas-Phase Structure

The precise gas-phase structure and conformational preferences of molecules like this compound can be determined using a combination of microwave spectroscopy and electron diffraction, often supplemented by computational methods. researchgate.net These techniques provide detailed information about bond lengths, bond angles, and dihedral angles in the isolated molecule.

For the parent molecule, cyclopropylbenzene, these methods have been used to determine its molecular structure and conformation. researchgate.net Studies have shown that cyclopropylbenzene predominantly exists in a "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring. unl.pt There is a relatively low energy barrier for the rotation of the cyclopropyl group, allowing for free rotation at room temperature, though with a preference for the bisected conformation. unl.pt

In a study of 1,3-bromocyclopropylbenzene, a combination of resonance-enhanced multi-photon ionization (REMPI) techniques and quantum chemical calculations was used to investigate its gas-phase structure. acs.org The electronic spectra indicated the presence of a single conformer, which was assigned as the "B1" bisecting conformer where the cyclopropyl ring is directed away from the bromine atom. acs.org Similar studies on this compound would be expected to reveal its preferred conformation in the gas phase, providing fundamental data for understanding its reactivity and electronic properties.

Applications and Derivatization in Advanced Chemical Synthesis

Building Block in Organic Synthesis

1-Bromo-2-cyclopropylbenzene is frequently utilized as a fundamental building block in organic synthesis. derpharmachemica.com Its structure is particularly valuable for constructing more elaborate molecules, acting as an intermediate that can be readily modified. derpharmachemica.comsemanticscholar.org The presence of both the aryl halide and the cyclopropyl (B3062369) moiety allows for a diverse range of chemical transformations.

The reactivity of this compound makes it an excellent substrate for creating a wide array of functionalized molecules. derpharmachemica.comsemanticscholar.org The bromine atom can be replaced through various reactions, including nucleophilic aromatic substitution, allowing for the introduction of different functional groups. organic-chemistry.org It is a key intermediate for synthesizing diverse derivatives. organic-chemistry.org

Furthermore, the compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. organic-chemistry.org These powerful carbon-carbon bond-forming methods enable the connection of the 2-cyclopropylphenyl unit to other molecular fragments, leading to the creation of complex biaryl compounds and other intricate structures. organic-chemistry.org Examples of downstream products synthesized from this precursor include N-substituted 2-cyclopropylbenzene derivatives. nih.gov

| Reaction Type | Reagent/Catalyst Type | Resulting Molecular Feature | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides) | Introduction of heteroatom-based functional groups | organic-chemistry.org |

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acids/esters | Formation of new C-C bonds (biaryl structures) | organic-chemistry.org |

| Heck Coupling | Palladium catalyst, alkenes | Formation of new C-C bonds (alkenylated arenes) | organic-chemistry.org |

The 2-cyclopropylphenyl moiety, introduced from this compound, imparts distinct steric and electronic properties to the target molecules. The cyclopropyl group is a three-membered ring that possesses significant ring strain. rsc.org This strain influences the electronic nature of the attached benzene (B151609) ring through conjugation, a characteristic that has been the subject of detailed chemical studies.

The placement of the cyclopropyl group at the ortho-position to the site of reaction (the carbon-bromine bond) introduces specific steric hindrance that can influence the regioselectivity and stereoselectivity of subsequent chemical transformations. rsc.org Studies on related arylcyclopropane cation radicals have shown that electronic effects from substituents on both the cyclopropane (B1198618) and aryl rings are substantial, often playing a more significant role than steric effects in determining reaction pathways and rates. These combined steric and electronic features are critical for designing molecules with precise three-dimensional shapes and tailored reactivity. rsc.org

Synthetic Precursor for Complex Molecular Architectures

Leveraging its reactivity, this compound serves as a key starting material for building complex molecular frameworks intended for specialized applications in medicine, agriculture, and materials science. derpharmachemica.comorganic-chemistry.orgrsc.org

This compound is recognized as a valuable intermediate in the production of pharmaceuticals and agrochemicals. derpharmachemica.comrsc.org The cyclopropyl group is a desirable feature in many biologically active molecules as it can enhance metabolic stability and binding affinity to biological targets. rsc.org Its use as a precursor allows for the incorporation of the cyclopropyl motif into potential new drugs. semanticscholar.orgrsc.org Research indicates its utility in developing compounds for various therapeutic areas, including cardiovascular and neurological disorders, as well as for creating modern crop protection products.

In the field of materials science, this compound is explored as a precursor for advanced materials with unique properties. organic-chemistry.org Its derivatives are investigated for applications where specific electronic and optical characteristics are required. organic-chemistry.org The compound can also be utilized as a monomer or a cross-linking agent in the synthesis of specialty polymers. The incorporation of its rigid and unique structure can contribute to enhancing the physical properties of the resulting polymers, such as improved thermal stability and mechanical strength, making them suitable for use in high-performance coatings or composite materials.

| Application Area | Role of this compound | Resulting Property/Use | Reference |

|---|---|---|---|

| Pharmaceuticals | Intermediate/Precursor | Incorporation of cyclopropyl motif into bioactive molecules | derpharmachemica.comrsc.org |

| Agrochemicals | Intermediate/Precursor | Development of crop protection agents | derpharmachemica.comrsc.org |